molecular formula C9H10ClNO2 B13553364 Racemic 2-chlorophenylglycine methyl ester

Racemic 2-chlorophenylglycine methyl ester

Cat. No.: B13553364
M. Wt: 199.63 g/mol
InChI Key: XLFFMBBILLMIKI-UHFFFAOYSA-N
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Description

Methyl 2-[(2-chlorophenyl)amino]acetate is an organic compound with the molecular formula C9H10ClNO2 It is a derivative of glycine, where the amino group is substituted with a 2-chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-[(2-chlorophenyl)amino]acetate typically involves the reaction of 2-chloroaniline with methyl chloroacetate. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

2-chloroaniline+methyl chloroacetatemethyl 2-[(2-chlorophenyl)amino]acetate\text{2-chloroaniline} + \text{methyl chloroacetate} \rightarrow \text{methyl 2-[(2-chlorophenyl)amino]acetate} 2-chloroaniline+methyl chloroacetate→methyl 2-[(2-chlorophenyl)amino]acetate

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[(2-chlorophenyl)amino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed.

Major Products Formed

    Oxidation: Formation of chlorinated oxides.

    Reduction: Formation of 2-chlorophenylglycine derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-[(2-chlorophenyl)amino]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a reference material in pharmaceutical research.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-[(2-chlorophenyl)amino]acetate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride
  • Methyl 2-(2-chlorophenyl)acetate
  • Benzeneacetic acid, alpha-amino-2-chloro-, methyl ester

Uniqueness

Methyl 2-[(2-chlorophenyl)amino]acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions with biological targets, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C9H10ClNO2

Molecular Weight

199.63 g/mol

IUPAC Name

methyl 2-(2-chloroanilino)acetate

InChI

InChI=1S/C9H10ClNO2/c1-13-9(12)6-11-8-5-3-2-4-7(8)10/h2-5,11H,6H2,1H3

InChI Key

XLFFMBBILLMIKI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CNC1=CC=CC=C1Cl

Origin of Product

United States

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